
Phenethylamine, N,N-dimethyl-beta-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenethylamine, N,N-dimethyl-beta-ethyl- is a derivative of phenethylamine, a naturally occurring monoamine alkaloid. This compound is known for its stimulant effects on the central nervous system and is structurally related to other psychoactive substances.
Métodos De Preparación
The synthesis of Phenethylamine, N,N-dimethyl-beta-ethyl- typically involves the N-dimethylation of phenethylamine derivatives. One common method includes refluxing the phenethylamine compound with a mixture of formaldehyde and formic acid in the presence of dimethylformamide. This reaction yields the N-dimethyl derivative in good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Análisis De Reacciones Químicas
Phenethylamine, N,N-dimethyl-beta-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the dimethylamino group can be replaced with other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include solvents like dimethylformamide, catalysts, and specific temperature and pressure settings.
Aplicaciones Científicas De Investigación
Phenethylamine, N,N-dimethyl-beta-ethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its effects on neurotransmitter systems and its potential as a research tool in neuropharmacology.
Medicine: Research has investigated its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Mecanismo De Acción
The mechanism of action of Phenethylamine, N,N-dimethyl-beta-ethyl- involves its interaction with monoamine neurotransmitter systems. It binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2), leading to increased levels of monoamines such as dopamine, norepinephrine, and serotonin in the synaptic cleft. This results in enhanced neurotransmission and stimulant effects .
Comparación Con Compuestos Similares
Phenethylamine, N,N-dimethyl-beta-ethyl- is similar to other phenethylamine derivatives such as:
Phenethylamine: The parent compound, which has a simpler structure and is a natural monoamine alkaloid.
N,N-Dimethylphenethylamine: Another derivative with similar stimulant effects but different pharmacokinetic properties.
Propiedades
Número CAS |
33132-91-1 |
|---|---|
Fórmula molecular |
C12H19N |
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-phenylbutan-1-amine |
InChI |
InChI=1S/C12H19N/c1-4-11(10-13(2)3)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3 |
Clave InChI |
UMAKZNFESLTKKX-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN(C)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


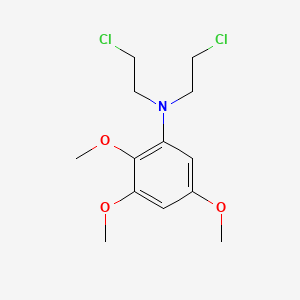
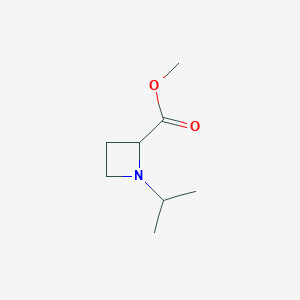

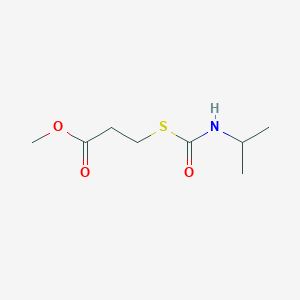
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14009445.png)
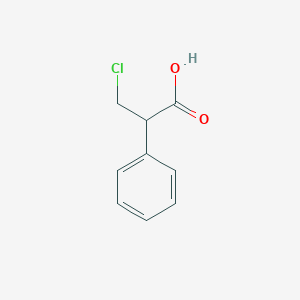
![(8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B14009450.png)

![2-[4-[5-(5,7-Dimethoxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dimethoxychromen-4-one](/img/structure/B14009457.png)
![N-benzhydryl-1H-imidazo[4,5-b]pyridin-7-amine;hydrochloride](/img/structure/B14009464.png)

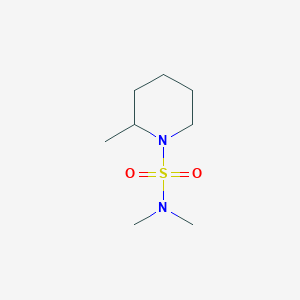
![1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane](/img/structure/B14009482.png)
![2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid](/img/structure/B14009483.png)
